7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
“7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 . It is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have potential anticancer properties .
Molecular Structure Analysis
The InChI code for “7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is 1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) . This indicates the presence of a benzofuran ring with a carboxylic acid group at the 2-position and a fluorine atom at the 7-position.Physical And Chemical Properties Analysis
“7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is a powder at room temperature . It has a density of 1.347±0.06 g/cm3 (Predicted), a melting point of 116-118°C, a boiling point of 340.5±31.0 °C (Predicted), and a flash point of 144.317°C .Scientific Research Applications
Analytical Chemistry Applications
- A fluorogenic reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBD-SH), designed for carboxylic acids, demonstrated superior properties for the sensitive detection of carboxylic acids, including enhanced reactivity and avoidance of interfering peaks in chromatography. This reagent showed significant advantages in terms of reactivity and sensitivity over many conventional reagents, making it a valuable tool for analytical chemistry applications (Uchiyama, Santa, & Imai, 2001).
Synthetic Chemistry Applications
- Research on the Suzuki cross-coupling reaction for synthesizing novel fluorescent coumarin derivatives highlighted the potential of benzofuran-2-carboxylic acid derivatives in creating compounds with enhanced fluorogenic properties. The study demonstrated an optimized catalytic system that allowed for significant red shifts in excitation and emission wavelengths, showcasing the chemical versatility and potential for further derivatization of benzofuran-2-carboxylic acid derivatives (Zen, Aylott, & Chan, 2014).
Biological Activities
- Molecular docking studies and structural optimization of benzofuran-carboxylic acid derivatives, including 1-benzofuran-2-carboxylic acid, were performed to investigate their structural, electronic, and vibrational properties. The research demonstrated these compounds' potential biological activities, including their inhibitory effects against cancer and microbial diseases. The study provided insight into the weak intermolecular interactions and nonlinear optical properties of these compounds, further emphasizing their significance in medicinal chemistry (Sagaama et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYQTMGNFNTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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